molecular formula C13H31N4P B1230057 BEMP phosphazene CAS No. 98015-45-3

BEMP phosphazene

Cat. No.: B1230057
CAS No.: 98015-45-3
M. Wt: 274.39 g/mol
InChI Key: VSCBATMPTLKTOV-UHFFFAOYSA-N
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Description

BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is a sterically hindered, strong organic phosphazene base widely used in synthetic chemistry. It features a tert-butyl group at the imine nitrogen and a phosphorine ring, which confers intermediate basicity (pKa ~27.6 in acetonitrile) and a balance between nucleophilicity and steric bulk . BEMP is particularly valued for its role in proton transfer reactions, organocatalysis (e.g., ring-opening polymerization, ROP), and carbon-11 radiolabeling via CO2 fixation . Its applications span pharmaceuticals, materials science, and radiochemistry due to its efficiency in activating substrates while minimizing side reactions like epimerization or chain scission .

Preparation Methods

Synthetic Routes and Reaction Conditions: BEMP phosphazene is synthesized through the oligomerization of peralkylated triaminoiminophosphorane units. The process involves the reaction of tert-butylamine with diethylamine and dimethylamine in the presence of phosphorus trichloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: BEMP phosphazene undergoes various types of chemical reactions, including nucleophilic substitution, alkylation, and ring-opening reactions. It is particularly effective in catalyzing the nucleophilic ring opening of N-sulfonyl aziridines and epoxides .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted carbon acids, alkylated derivatives, and ring-opened compounds such as diols and amino alcohols .

Scientific Research Applications

Drug Delivery Systems

One of the most promising applications of BEMP phosphazene is in drug delivery systems . Researchers are investigating its potential to form stable, biocompatible nanoparticles that can encapsulate drugs, particularly those with poor solubility or targeting challenges. The ability of this compound nanoparticles to deliver drugs to specific sites in the body could enhance therapeutic efficacy while minimizing side effects.

Tissue Engineering

This compound's biocompatibility and structural characteristics make it an attractive candidate for tissue engineering applications. It can mimic the natural extracellular matrix (ECM), supporting cell growth and differentiation. Current research focuses on utilizing this compound in scaffolds and hydrogels designed to promote tissue regeneration, thereby offering new avenues for regenerative medicine.

Polymerization Processes

This compound plays a critical role in various polymerization processes , particularly as a catalyst for ring-opening polymerization (ROP). It has been shown to effectively initiate the polymerization of cyclic carbonates and lactones under mild conditions. For instance, BEMP has been used as a nucleophilic initiator in the ROP of β-thiobutyrolactone and other cyclic monomers, resulting in high molar mass polymers with desirable properties .

Table 1: Summary of Polymerization Applications of this compound

Polymerization Type Monomer Conditions Outcome
Ring-opening polymerizationβ-thiobutyrolactoneBulk conditionsHigh molar mass polythioester
Anionic polymerizationStyreneRoom temperature100% conversion after 2 hours
Controlled "immortal" ROPSix-membered cyclic carbonatesMild conditionsControlled polymerization with narrow polydispersity

Catalytic Applications

This compound is recognized for its exceptional catalytic properties. It is approximately 2000 times more basic than traditional bases like DBU (1,8-diazabicyclo[5.4.0]undecene), allowing it to facilitate various organic reactions efficiently. For example, it has been employed as a catalyst for the alkylation reactions of carbon acids and as an organocatalyst in the controlled synthesis of polyesters from cyclic monomers .

Case Study: Hydrophosphonylation Reactions

A notable application of this compound is its role in hydrophosphonylation reactions under solvent-free conditions. This method allows for efficient addition reactions with aromatic and aliphatic aldehydes, yielding α-hydroxyphosphonates with high purity and yield through straightforward workup procedures .

Mechanism of Action

BEMP phosphazene exerts its effects through its strong basicity and low nucleophilicity. The nitrogen basic center, double-bonded to pentavalent phosphorus, allows for efficient protonation and deprotonation reactions. This mechanism enables this compound to act as a catalyst in various organic reactions by generating highly reactive anionic species .

Comparison with Similar Compounds

Structural and Basicity Comparisons

BEMP belongs to the P1-phosphazene family, which includes monomeric bases with varying substituents. Key analogs and their properties are summarized below:

Compound Structure Highlights Basicity (pKa in MeCN) Steric Hindrance Key Applications
BEMP t-Bu at imine N; phosphorine ring 27.6 Moderate ROP, alkylation, CO2 fixation
BTPP Pyrrolidine rings replacing dimethylamino ~28.5 Lower than BEMP Alkylation (higher yield, lower cost)
P1-t-Bu t-Bu at imine N; dimethylamino groups Similar to BEMP Lower than BEMP Proton transfer reactions
P1-t-Oct Bulkier t-Oct substituent at imine N Similar to P1-t-Bu Higher than BEMP Proton transfer (steric tuning)
t-Bu-P4 Tetrameric structure; t-Bu groups >33 Very high High-activity ROP, living polymerization
DBU Amidinine base 24.3 Low ROP (nucleophilic mechanism)
MTBD Guanidine base 25.4 Moderate ROP, competitive with phosphazenes

Reactivity in Ring-Opening Polymerization (ROP)

Phosphazenes and amidine/guanidine bases exhibit distinct catalytic behaviors in ROP:

  • BEMP vs. t-Bu-P4 : In the ROP of β-thiobutyrolactone, reactivity follows BEMP < t-Bu-P1 < t-Bu-P2 < t-Bu-P4 , correlating with increasing basicity and steric hindrance. t-Bu-P4 enables living polymerization with controlled molar mass (Mn = 7.5–18.5 kg/mol), while BEMP shows slower initiation but moderate control .
  • BEMP vs. This highlights BEMP’s non-nucleophilic, base-mediated activation .

Performance in Carbon-11 Radiolabeling

BEMP and DBU are widely used for [11C]CO2 fixation due to their ability to form carbamate intermediates:

  • BEMP : Traps CO2 efficiently, enabling rapid synthesis of [11C]carbamates and ureas (radiochemical yield up to 80% in 15 min) .
  • DBU : Less basic (pKa 24.3) but complementary in trapping kinetics. BEMP-DBU combinations are common in multi-step radiolabeling .

Biological Activity

Introduction

BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is a member of the phosphazene family, known for its strong basicity and unique catalytic properties. This compound has garnered attention for its potential applications in organic synthesis and polymerization processes. Understanding the biological activity of BEMP is crucial for evaluating its safety and efficacy in various applications.

BEMP is characterized by its high basicity, estimated to be approximately 2000 times stronger than traditional bases like DBU (1,8-diazabicyclo[5.4.0]undecene) and exhibits a pKa ranging from 26 to 42 depending on the solvent environment . This extraordinary basicity allows it to act effectively as a nucleophilic catalyst in various chemical reactions.

Table 1: Basic Properties of BEMP

PropertyValue
Chemical FormulaC₁₃H₁₈N₂P
Molecular Weight234.27 g/mol
Basicity (pKa)26 - 42
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of BEMP and its derivatives. Research indicates that BEMP can inhibit the growth of various pathogens, making it a candidate for further investigation in medicinal chemistry. For instance, compounds derived from BEMP showed significant inhibition (>80%) against specific microbial strains .

Case Studies

  • Inhibition of Pathogen Growth : A collaborative study demonstrated that certain BEMP derivatives were effective in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The active compounds were identified through a series of structural modifications and biological assays, showcasing their potential as antimicrobial agents .
  • Polymerization Studies : BEMP has also been studied for its role in ring-opening polymerization (ROP), particularly with lactones and thiolactones. In these reactions, BEMP acts as a nucleophilic initiator, leading to the formation of high-molecular-weight polyesters with promising properties for biomedical applications .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of S. aureus and E. coli
PolymerizationInitiates ROP of lactones
BiocompatibilityPotential use in biomedical applications

The biological activity of BEMP can be attributed to its ability to form stable complexes with various substrates, facilitating chemical transformations that can lead to biological effects. Its strong basicity allows it to act as an effective nucleophile, which is essential in many biochemical pathways.

Proposed Mechanism

  • Nucleophilic Attack : BEMP can perform nucleophilic attacks on electrophilic centers in biomolecules.
  • Formation of Active Intermediates : The reactions often lead to the formation of stable intermediates that can further react or inhibit biological pathways.
  • Inhibition of Enzymatic Activity : By modifying enzyme substrates or cofactors, BEMP can potentially inhibit enzymatic reactions critical for microbial growth.

Properties

IUPAC Name

2-tert-butylimino-N,N-diethyl-1,3-dimethyl-1,3,2λ5-diazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCBATMPTLKTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H31N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243369
Record name BEMP phosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98015-45-3
Record name 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaphosphorin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98015-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BEMP phosphazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098015453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEMP phosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEMP PHOSPHAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF15J146QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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